Cas no 102308-43-0 (4-bromo-3H-isobenzofuran-1-one)

4-Bromo-3H-isobenzofuran-1-one is a brominated derivative of isobenzofuran-1(3H)-one, serving as a valuable intermediate in organic synthesis and pharmaceutical applications. Its key advantages include its reactivity as an electrophile, making it useful for further functionalization via substitution or coupling reactions. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, facilitating the construction of complex molecular frameworks. The compound’s stability under standard conditions ensures reliable handling and storage. Its structural features also make it a potential precursor for bioactive molecules, including heterocyclic compounds and pharmacophores. Suitable for research and industrial use, it offers synthetic flexibility in fine chemical and medicinal chemistry applications.
4-bromo-3H-isobenzofuran-1-one structure
102308-43-0 structure
Product Name:4-bromo-3H-isobenzofuran-1-one
CAS No:102308-43-0
MF:C8H5BrO2
MW:213.028101682663
MDL:MFCD06412577
CID:125018
PubChem ID:11593715
Update Time:2025-08-05

4-bromo-3H-isobenzofuran-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-benzofuran-1[3H]-one
    • 1(3H)-Isobenzofuranone,4-bromo-
    • 4-BROMO-2-BENZOFURAN-1(3H)-ONE
    • 4-bromo-3H-2-benzofuran-1-one
    • 4-BROMO-3H-ISOBENZOFURAN-1-ONE
    • 4-bromoisobenzofuran-1(3H)-one
    • 4-bromo-phthalide
    • 4-Brom-phthalid
    • 4-BROMOPHTHALIDE
    • 4-Bromo-1(3H)-isobenzofuranone
    • 4-broMo-1,3-dihydro-2-benzofuran-1-one
    • 4-Bromo-3H-isobenzofuran-1-one, 4-Bromobenzo[c]furan-1(3H)-one
    • 1(3H)-Isobenzofuranone, 4-bromo-
    • MACJSJRQNWAGJM-UHFFFAOYSA-N
    • RW3082
    • FCH137
    • AKOS005137919
    • MFCD06412577
    • AMY23990
    • FS-2322
    • 102308-43-0
    • s10466
    • A847992
    • AC-30753
    • SY110693
    • J-514622
    • FT-0701328
    • SCHEMBL698199
    • FT-0647979
    • DTXSID50469128
    • CS-W004185
    • DB-006688
    • 4-bromo-3H-isobenzofuran-1-one
    • MDL: MFCD06412577
    • Inchi: 1S/C8H5BrO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
    • InChI Key: MACJSJRQNWAGJM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C(=O)OCC=21

Computed Properties

  • Exact Mass: 211.94700
  • Monoisotopic Mass: 211.947
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.743
  • Melting Point: No data available
  • Boiling Point: 378.2°C at 760 mmHg
  • Flash Point: 182.534°C
  • Refractive Index: 1.625
  • PSA: 26.30000
  • LogP: 2.11950
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-bromo-3H-isobenzofuran-1-one Security Information

4-bromo-3H-isobenzofuran-1-one Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-bromo-3H-isobenzofuran-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (T-4)-Dichlorodioxochromium Solvents: Carbon tetrachloride ;  1 h, 0 °C; 2 h, rt; 20 h, reflux; reflux → rt
Reference
Structure-Activity Relationships for a Novel Series of Citalopram (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters
Zhang, Peng; et al, Journal of Medicinal Chemistry, 2010, 53(16), 6112-6121

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 12 h, reflux
2.1 Reagents: (T-4)-Dichlorodioxochromium Solvents: Carbon tetrachloride ;  1 h, 0 °C; 2 h, rt; 20 h, reflux; reflux → rt
Reference
Structure-Activity Relationships for a Novel Series of Citalopram (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters
Zhang, Peng; et al, Journal of Medicinal Chemistry, 2010, 53(16), 6112-6121

4-bromo-3H-isobenzofuran-1-one Raw materials

4-bromo-3H-isobenzofuran-1-one Preparation Products

4-bromo-3H-isobenzofuran-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:102308-43-0)4-bromo-3H-isobenzofuran-1-one
Order Number:A847992
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:17
Price ($):525.0
Email:sales@amadischem.com

Additional information on 4-bromo-3H-isobenzofuran-1-one

Research Brief on 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) in Chemical Biology and Pharmaceutical Applications

The compound 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic organic compound, characterized by its brominated isobenzofuranone structure, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for drug development, particularly in the design of enzyme inhibitors and small-molecule therapeutics targeting inflammatory and oncogenic pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-bromo-3H-isobenzofuran-1-one as a precursor in the synthesis of novel HDAC (histone deacetylase) inhibitors. The bromine atom at the 4-position was found to be crucial for facilitating cross-coupling reactions, enabling efficient derivatization of the core structure. Researchers reported a 72% yield in the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids, producing a library of potential anticancer agents.

In the realm of antimicrobial research, a team from the University of Cambridge recently (2024) utilized 4-bromo-3H-isobenzofuran-1-one to develop a new class of quorum sensing inhibitors. The compound's ability to mimic bacterial signaling molecules was enhanced through structural modifications at the 1-position, leading to derivatives with potent activity against Pseudomonas aeruginosa biofilms (IC50 values ranging from 3.2-8.7 μM). This finding suggests potential applications in combating antibiotic-resistant infections.

From a chemical biology perspective, the reactivity of 4-bromo-3H-isobenzofuran-1-one has been exploited in proteomics studies. A Nature Chemical Biology publication (2023) described its use as an electrophilic warhead in activity-based protein profiling (ABPP) probes. The compound's ability to selectively modify catalytic cysteine residues in deubiquitinating enzymes (DUBs) has provided new insights into ubiquitin signaling pathways and identified potential targets for cancer immunotherapy.

The pharmaceutical industry has shown increasing interest in this compound, with several patents filed in 2023-2024 covering its derivatives as potential treatments for neurodegenerative diseases. One notable application involves its conversion to γ-lactam derivatives that demonstrate blood-brain barrier permeability and neuroprotective effects in cellular models of Parkinson's disease (reducing α-synuclein aggregation by 40-60% at 10 μM concentrations).

Recent advances in synthetic methodology have improved access to 4-bromo-3H-isobenzofuran-1-one, with a new continuous flow chemistry approach achieving 85% yield and >99% purity (Green Chemistry, 2024). This development addresses previous challenges in large-scale production, making the compound more accessible for medicinal chemistry programs. The improved synthetic route also reduces hazardous waste generation by 60% compared to traditional batch processes.

In conclusion, 4-bromo-3H-isobenzofuran-1-one (CAS: 102308-43-0) has emerged as a valuable scaffold in drug discovery and chemical biology. Its unique reactivity profile, combined with recent synthetic improvements, positions this compound as a key building block for developing therapeutics targeting epigenetic regulation, microbial resistance, and protein homeostasis. Future research directions may explore its applications in covalent drug design and as a versatile intermediate for diversity-oriented synthesis.

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Amadis Chemical Company Limited
(CAS:102308-43-0)4-bromo-3H-isobenzofuran-1-one
A847992
Purity:99%
Quantity:25g
Price ($):525.0
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